molecular formula C19H20N2O5S B2869275 methyl 4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate CAS No. 1396629-53-0

methyl 4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate

Cat. No. B2869275
M. Wt: 388.44
InChI Key: ORPWKTXLASDGEQ-UHFFFAOYSA-N
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Description

The compound “methyl 4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate” is an organic compound containing several functional groups. It has a sulfamoyl group (-SO2NH2), a benzoate group (C6H5COO-), and a cyclopropylamino group (C3H5NH2). These groups suggest that the compound might have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzoate group could be introduced through a reaction with benzoic acid, and the sulfamoyl group could be introduced through a reaction with sulfamoyl chloride. The cyclopropylamino group could be introduced through a reaction with a cyclopropylamine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfamoyl, benzoate, and cyclopropylamino groups would likely result in a complex three-dimensional structure. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the sulfamoyl group is known to participate in substitution reactions, and the benzoate group can undergo reactions typical of carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfamoyl and benzoate groups, and its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been utilized in the study of cyclization reactions under base conditions, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength. This highlights its potential as a precursor for synthesizing heterocyclic compounds (Ukrainets et al., 2014).

Antimicrobial Activity

  • The compound's derivatives have been synthesized and tested for antimicrobial activity, indicating their potential use in developing new antimicrobial agents. For instance, a study synthesized new derivatives and evaluated their antimicrobial efficacy against various bacteria and fungi, showing that certain compounds exhibited higher activity than reference drugs (Ghorab et al., 2017).

Molecular Structure and Interactions

  • Research into the molecular structures of related sulfonamide compounds, including X-ray diffraction studies, provides insights into the steric and conjugative effects influencing their chemical behavior. These studies are fundamental in understanding the interactions and structural conformations that govern the compound's reactivity and properties (Kucsman et al., 1984).

Photoluminescence and Charge Transfer

  • Investigations into the photophysical properties of derivatives have revealed their potential in applications requiring charge transfer and photoluminescence. This includes studies on the formation of twisted intramolecular charge transfer (TICT) states, which are crucial for understanding the electronic properties and potential applications in optoelectronic devices (Yang et al., 2004).

Polymers and Materials Science

  • The compound and its derivatives have been explored as intermediates in the synthesis of polymers with specific properties, such as poly(phenylene sulfide), indicating its role in materials science for developing new materials with desirable thermal and chemical resistance (Shouji et al., 1994).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through laboratory testing .

Future Directions

The future research directions for this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and the development of methods for its large-scale synthesis .

properties

IUPAC Name

methyl 4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-26-19(23)14-4-10-17(11-5-14)27(24,25)21-16-6-2-13(3-7-16)12-18(22)20-15-8-9-15/h2-7,10-11,15,21H,8-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPWKTXLASDGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate

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